![molecular formula C17H18N2OS B2964726 3-(4-(methylthio)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one CAS No. 2320173-35-9](/img/structure/B2964726.png)
3-(4-(methylthio)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(methylthio)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as MPTP and is a derivative of the pyrrolopyridine family.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with the pyrrolopyrazine scaffold, such as the one , have exhibited antimicrobial properties. This application is crucial in the development of new antibiotics to combat resistant strains of bacteria. The presence of the methylsulfanyl group could potentially enhance the molecule’s ability to interact with bacterial enzymes, disrupting their function and leading to bacterial cell death .
Anti-inflammatory Agents
The anti-inflammatory potential of pyrrolopyrazine derivatives makes them candidates for the treatment of chronic inflammatory diseases. By modulating key inflammatory pathways, these compounds can help in reducing inflammation and associated pain .
Antiviral Therapeutics
Pyrrolopyrazine derivatives have shown antiviral activities, which could be harnessed to develop treatments for viral infections. The structural complexity of the compound allows for interactions with viral proteins, possibly inhibiting viral replication .
Antifungal Applications
The antifungal activity of pyrrolopyrazine derivatives is another area of interest, particularly in the agricultural sector to protect crops from fungal pathogens. The compound’s ability to interfere with fungal cell wall synthesis could be the mechanism behind its antifungal properties .
Antioxidant Properties
Oxidative stress is a common pathway leading to various diseases. Pyrrolopyrazine derivatives have antioxidant properties that could neutralize free radicals, thereby preventing cellular damage and contributing to the prevention of diseases like cancer .
Kinase Inhibition for Cancer Therapy
Kinase inhibitors are a class of drugs that play a significant role in cancer therapy. Pyrrolopyrazine derivatives, including the compound , have shown activity in inhibiting kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. This application is particularly promising for targeted cancer therapies .
Drug Discovery and Lead Optimization
The unique structure of this compound makes it an attractive scaffold for drug discovery. Its ability to bind to various biological targets can be exploited in the design and optimization of new drugs with improved efficacy and reduced side effects .
Material Science Applications
While not directly related to its biological activity, the structural features of pyrrolopyrazine derivatives could be utilized in material science. For instance, the compound’s ability to form stable complexes with metals could be applied in the development of organic semiconductors or as part of catalytic systems .
Propiedades
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-21-15-7-4-13(5-8-15)6-9-17(20)19-11-14-3-2-10-18-16(14)12-19/h2-5,7-8,10H,6,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXPSATUCFPICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC3=C(C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxyethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2964643.png)
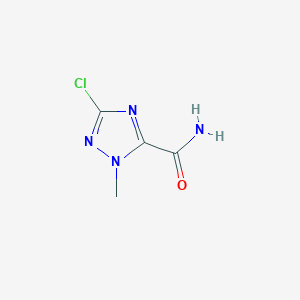


![2-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2964649.png)
![6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2964651.png)
![methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2964653.png)
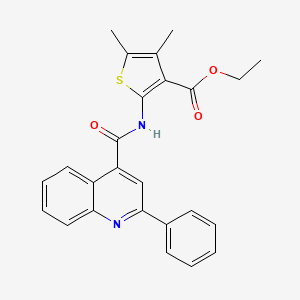
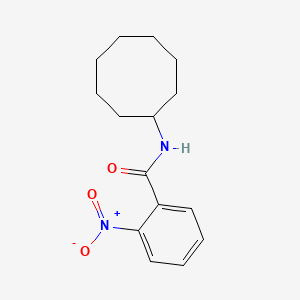
![ethyl 4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2964656.png)

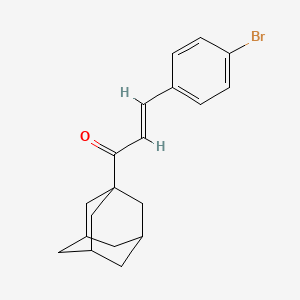
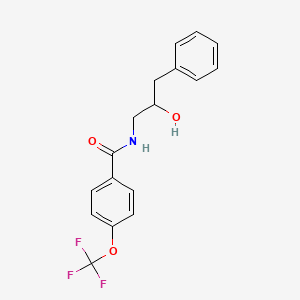
![N-(2,5-difluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2964665.png)